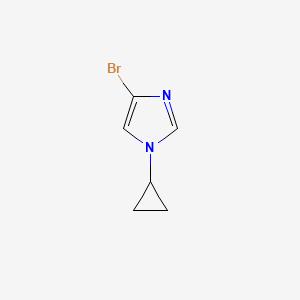

4-Bromo-1-cyclopropyl-1H-imidazole

Description

Overview of the 1H-Imidazole Ring System in Contemporary Chemical Research

The 1H-imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. wikipedia.orgnih.gov This fundamental structure is a cornerstone in contemporary chemical research due to its prevalence in a vast array of biologically significant molecules. longdom.orgnih.gov It is a planar ring system that is soluble in water and other polar solvents. nih.gov The imidazole (B134444) nucleus is a component of the amino acid histidine, the hormone histamine, and purines found in nucleic acids. wikipedia.orglongdom.org Its ability to act as both a weak acid and a weak base, coupled with its capacity to form hydrogen bonds, makes it a versatile scaffold in medicinal chemistry. nih.govlongdom.org The electron-rich nature of the imidazole ring allows it to readily interact with various enzymes and receptors, leading to its incorporation into numerous pharmaceuticals with a wide range of biological activities, including antifungal, anticancer, and antimicrobial properties. nih.govontosight.ai

Significance of Bromine Substitution in Imidazole Scaffolds

The introduction of a bromine atom onto the imidazole scaffold, as seen in 4-Bromo-1H-imidazole, significantly alters the molecule's electronic properties and reactivity. ontosight.ai Halogenation, in general, enhances the electrophilicity of the imidazole ring, making it more susceptible to nucleophilic substitution reactions. Specifically, the bromine atom at the 4-position can influence the compound's biological activity by modifying its interaction with biological targets. ontosight.ai This substitution can potentially enhance therapeutic efficacy or alter the metabolic profile of the parent imidazole. ontosight.ai The presence of bromine also provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse range of imidazole derivatives through cross-coupling reactions.

Role of Cyclopropyl (B3062369) Moieties in Heterocyclic Compounds

The cyclopropyl group, a three-membered carbocyclic ring, is an increasingly popular substituent in medicinal chemistry. scientificupdate.comresearchgate.net Its incorporation into heterocyclic compounds, such as in 4-Bromo-1-cyclopropyl-1H-imidazole, can confer several advantageous properties. The strained nature of the cyclopropyl ring gives it unique electronic and conformational characteristics. wikipedia.org It can act as a bioisosteric replacement for other groups, like a double bond, and its rigid structure can help to lock a molecule into a specific conformation, which can be beneficial for binding to a biological target. scientificupdate.com Furthermore, the cyclopropyl moiety is known to often enhance metabolic stability and cell permeability, and can positively influence a compound's potency and selectivity. scientificupdate.comresearchgate.net

Research Context of this compound

This compound and its isomers, such as 5-Bromo-1-cyclopropyl-1H-imidazole, are of interest as building blocks in the synthesis of more complex molecules, particularly for pharmaceutical and materials science applications. Research on similar structures, like 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole and 4-Bromo-1-cyclopropyl-1H-pyrazole, highlights the utility of the bromo-cyclopropyl-heterocycle motif in creating novel chemical entities. bldpharm.combldpharm.comsigmaaldrich.com The combination of the reactive bromine atom and the unique properties of the cyclopropyl group on the imidazole core makes this compound a versatile intermediate for developing new therapeutic agents and functional materials. rsc.org For instance, related bromo-imidazole derivatives are used in the construction of complex, fused heterocyclic systems with potential applications in various fields. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-cyclopropylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-6-3-9(4-8-6)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWDZIBKBVMRBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(N=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Pathways of 4 Bromo 1 Cyclopropyl 1h Imidazole

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C4 position of the imidazole (B134444) ring is a key functional handle for introducing a wide array of substituents through nucleophilic substitution, most notably via transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 4-Bromo-1-cyclopropyl-1H-imidazole is an excellent substrate for such transformations.

The Suzuki-Miyaura coupling is a widely used method for the arylation of heterocyclic halides. clockss.orglibretexts.org In a study on the arylation of 4(5)-bromo-1H-imidazole, which is structurally similar to the target compound, efficient and selective coupling with various arylboronic acids was achieved using a PdCl2(dppf) catalyst under phase-transfer conditions. nih.gov This suggests that this compound can readily undergo Suzuki-Miyaura coupling to furnish 4-aryl-1-cyclopropyl-1H-imidazoles. The reaction typically employs a palladium catalyst, a base, and a suitable solvent. mdpi-res.commdpi.com The general applicability of Suzuki coupling for creating C-C bonds with organoboranes makes it a primary choice for derivatization. libretexts.orgnih.govresearchgate.netorganic-chemistry.orgnih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 4(5)-Bromo-1H-imidazole | Arylboronic acid | PdCl2(dppf) | K2CO3 | Toluene/H2O | Good to Excellent | nih.gov |

| 3-Bromo-2,1-borazaronaphthalene | Potassium alkenyltrifluoroborate | Pd(dppf)Cl2 | Various | Toluene/H2O | up to 90 | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | Good | mdpi.com |

The Sonogashira coupling provides a reliable route to alkynyl-substituted imidazoles by reacting the bromo-imidazole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgresearchgate.net This reaction is known for its mild conditions and tolerance of various functional groups, making it suitable for the synthesis of complex molecules. wikipedia.orglibretexts.org The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

The Negishi coupling , which involves the reaction of an organohalide with an organozinc reagent catalyzed by a nickel or palladium complex, is another effective method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction has a broad scope, allowing for the coupling of sp2-hybridized carbons (like the C4 of the imidazole) with sp3, sp2, and sp-hybridized carbon atoms from the organozinc partner. wikipedia.orgyoutube.com The use of palladium catalysts generally leads to higher yields and better functional group tolerance. wikipedia.org

Formation of Organometallic Intermediates (e.g., Grignard, Organolithium)

The bromine atom can be replaced by a metal to form highly reactive organometallic intermediates, which can then be treated with various electrophiles.

Grignard reagents (organomagnesium halides) are typically prepared by the reaction of an organic halide with magnesium metal. adichemistry.comalfredstate.edu For aryl bromides like this compound, this reaction is usually carried out in an ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions. adichemistry.comorgsyn.org The resulting 1-cyclopropyl-1H-imidazol-4-ylmagnesium bromide can then react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide. It is important to note that the configurational stability of cyclopropyl (B3062369) Grignard reagents has been demonstrated. alfredstate.eduunp.edu.ar

Organolithium reagents can be generated from this compound through a lithium-halogen exchange reaction. harvard.edunih.gov This is typically achieved by treating the bromo-imidazole with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. scribd.comprinceton.edu The resulting 1-cyclopropyl-1H-imidazol-4-yllithium is a potent nucleophile and can be used in subsequent reactions. The rate of lithium-halogen exchange is generally faster for bromides than for chlorides. princeton.edu

Amination and Thiolation Reactions

The direct introduction of nitrogen and sulfur nucleophiles at the C4 position can be accomplished through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. researchgate.netresearchgate.net While direct examples with this compound are not prevalent in the literature, studies on analogous systems, such as the amination of 4-bromo-1H-1-tritylpyrazole, demonstrate the feasibility of this transformation. In one such study, the Pd(dba)2-catalyzed reaction was effective for coupling with aromatic or bulky amines. researchgate.net

Thiolation, the introduction of a sulfur-containing group, can also be achieved, often through copper-catalyzed or palladium-catalyzed cross-coupling reactions with thiols or their corresponding salts. These methods provide access to a range of 4-thio-substituted imidazole derivatives.

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring itself is an aromatic system and can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this reaction are governed by the electronic properties of the existing substituents. The imidazole ring is generally considered electron-rich and susceptible to electrophilic attack. mdpi.com

In this compound, the bromine atom is a deactivating, ortho-, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The cyclopropyl group at the N1 position will also influence the electron density of the ring. Directing effects in electrophilic aromatic substitution dictate that incoming electrophiles will preferentially attack positions that are most electronically enriched and lead to the most stable cationic intermediates (sigma complexes). youtube.com For an N-substituted imidazole, the C5 position is generally the most activated towards electrophilic attack, followed by the C2 position. The presence of a bromine atom at C4 would likely direct incoming electrophiles to the C2 or C5 positions, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Transformations Involving the Cyclopropyl Group

The cyclopropyl group, while generally stable, can undergo specific transformations, most notably ring-opening reactions, under certain conditions.

Cyclopropane (B1198618) Ring-Opening Reactions

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, which can be initiated by various reagents and catalysts. rsc.org For instance, palladium-catalyzed ring-opening of aryl cyclopropyl ketones has been shown to produce α,β-unsaturated ketones. rsc.org In the context of this compound, if the imidazole ring or a substituent on it can act as an activating group, the cyclopropane ring could potentially be opened. Gold-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles have also been reported, leading to the formation of indolizine (B1195054) derivatives. rsc.org Such transformations highlight a potential, albeit less common, pathway for the derivatization of this compound, leading to more complex heterocyclic systems. Ring-opening can also occur in solvent-free, microwave-assisted reactions of imidazoles with epoxides, although this involves a different mechanism. nih.gov

Functionalization of the Cyclopropyl Moiety

The cyclopropyl group, while generally stable, can undergo reactions under specific conditions, primarily through pathways involving ring-opening or substitution. These transformations are often facilitated by the electronic nature of the imidazole ring and can be initiated by radical or ionic mechanisms.

Research into related N-cyclopropyl-N-alkylanilines has shown that the cyclopropyl group can be selectively cleaved from the nitrogen atom under nitrosation conditions. This process is believed to proceed through the formation of an amine radical cation, followed by rapid opening of the cyclopropyl ring. This suggests that similar ring-opening reactions could be a potential pathway for the functionalization of this compound, leading to the introduction of new functional groups at the former site of the cyclopropyl ring.

Furthermore, studies on donor-acceptor cyclopropanes have demonstrated their utility as 1,3-dipolar synthons for constructing more complex molecular architectures. nih.gov While this compound itself doesn't fit the classic donor-acceptor cyclopropane model, the principles of ring-opening reactions initiated by nucleophiles or electrophiles could potentially be applied. For instance, a highly diastereoselective formal nucleophilic substitution of 2-bromocyclopropylcarboxamides with various azoles has been developed, providing a route to N-cyclopropyl heterocycles. acs.org This methodology highlights the potential for reactions at the cyclopropyl ring, although direct application to this compound would require specific activation.

Gold-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with various nucleophiles have also been reported to yield indolizine derivatives, demonstrating another avenue for cyclopropane functionalization. rsc.org Oxidative radical ring-opening/cyclization of cyclopropane derivatives, including methylenecyclopropanes and cyclopropyl olefins, has also been extensively reviewed as a powerful tool for synthesizing diverse compounds. nih.gov

The table below summarizes potential functionalization pathways for the cyclopropyl moiety based on analogous systems.

| Reaction Type | Reagents and Conditions | Potential Product | Reference |

| Formal Nucleophilic Substitution | Azole, Base | N-Substituted Imidazole | acs.org |

| Ring-Opening/Cyclization | Radical Initiator, Alkene/Alkyne | Fused Heterocyclic Systems | nih.gov |

| Gold-Catalyzed Ring Opening | Au Catalyst, Nucleophile | Functionalized Heterocycles | rsc.org |

It is important to note that while these examples provide a basis for potential reactivity, the specific outcomes for this compound would need to be determined experimentally.

Reactivity at the Imidazole Nitrogen Atoms (N1 and N3)

The imidazole ring contains two nitrogen atoms, N1 and N3. In this compound, N1 is already substituted with the cyclopropyl group. The remaining lone pair on the N3 atom makes it a prime site for electrophilic attack, leading to alkylation, acylation, and protonation.

Alkylation and Acylation Reactions

The N3 atom of this compound is nucleophilic and readily undergoes alkylation with various alkylating agents. This reaction leads to the formation of quaternary imidazolium (B1220033) salts. The synthesis of N-alkylated imidazole derivatives is a well-established process and has been explored for various applications, including the development of antibacterial agents. nih.gov The reactivity of the N3 position is influenced by both steric and electronic factors. The presence of the bromo and cyclopropyl substituents will affect the electron density at N3 and the accessibility of this position to electrophiles.

Similarly, acylation at the N3 position can be achieved using acylating agents such as acyl chlorides or anhydrides. This results in the formation of N-acylimidazolium salts, which are highly reactive acylating agents themselves. The synthesis of 1-acyl imidazoles is a known transformation, though the imidazole ring can be susceptible to cleavage under certain conditions. google.com

The table below provides a general overview of alkylation and acylation reactions at the N3 position of the imidazole ring.

| Reaction | Reagent | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br) | 1-Cyclopropyl-3-alkyl-4-bromo-1H-imidazolium halide |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | 1-Cyclopropyl-3-acyl-4-bromo-1H-imidazolium chloride |

Protonation and Deprotonation Studies

The basicity of the imidazole ring, and thus its ability to be protonated, is a key chemical property. The N3 atom of this compound can accept a proton to form a positively charged imidazolium cation. The pKa value of the conjugate acid (the imidazolium ion) is a measure of the base strength of the imidazole. For unsubstituted imidazole, the pKa of its conjugate acid is approximately 7.1. nih.gov

Substituents on the imidazole ring significantly influence its pKa. Electron-withdrawing groups, such as the bromine atom at the C4 position, are expected to decrease the basicity of the imidazole ring, resulting in a lower pKa value for the conjugate acid. Conversely, electron-donating groups would increase the basicity. The cyclopropyl group at the N1 position will also have an electronic effect.

While the specific pKa of this compound has not been reported, computational studies on substituted imidazoles have shown that pKa values can be predicted with reasonable accuracy. acs.org These studies indicate that a chloro substituent at the C2 position lowers the pKa of the imidazolium ion. Therefore, it is anticipated that the bromo substituent in this compound will similarly lower its pKa compared to the unsubstituted 1-cyclopropyl-1H-imidazole.

The table below shows experimental pKa values for some related substituted imidazoles, which can provide an estimate for the basicity of this compound.

| Compound | pKa of Conjugate Acid | Reference |

| Imidazole | 7.1 | nih.gov |

| 2-Methylimidazole | 7.75 | nih.gov |

| 4-Methylimidazole | 7.9 | nih.gov |

| 4-Nitroimidazole | 9.30 (pKa of imidazole) | nih.gov |

Deprotonation of the C-H bonds on the imidazole ring can also occur, particularly at the C2 position, which is the most acidic proton on the imidazole ring. This deprotonation is typically achieved using a strong base and can be a route to further functionalization of the imidazole core.

Advanced Spectroscopic Characterization of 4 Bromo 1 Cyclopropyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 4-Bromo-1-cyclopropyl-1H-imidazole, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive understanding of its molecular framework.

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring and the cyclopropyl (B3062369) group. The aromatic protons of the imidazole ring typically resonate in the downfield region, generally between δ 7-8 ppm, due to the deshielding effect of the ring current. ipb.pt The presence of the bromine atom at the C4 position influences the chemical shift of the adjacent C5-H proton. The C2-H proton will also have a characteristic chemical shift in this aromatic region.

The cyclopropyl group protons exhibit complex spin-spin coupling patterns and their chemical shifts are found in the upfield region. The methine proton attached to the nitrogen (N-CH) is expected to be deshielded compared to the methylene (B1212753) protons of the cyclopropyl ring. The methylene protons are diastereotopic and will likely appear as complex multiplets.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 (imidazole) | 7.5 - 7.8 | s |

| H5 (imidazole) | 7.0 - 7.3 | s |

| N-CH (cyclopropyl) | 3.4 - 3.7 | m |

| -CH₂- (cyclopropyl) | 0.8 - 1.2 | m |

Note: Predicted data is based on analogous structures and computational models. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the imidazole ring are expected to appear in the aromatic region of the spectrum. The C4 carbon, being attached to the electronegative bromine atom, will have a distinct chemical shift. The carbons of the cyclopropyl group will resonate in the upfield region.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (imidazole) | 135 - 140 |

| C4 (imidazole) | 105 - 110 |

| C5 (imidazole) | 120 - 125 |

| N-CH (cyclopropyl) | 30 - 35 |

| -CH₂- (cyclopropyl) | 5 - 10 |

Note: Predicted data is based on analogous structures and computational models. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between geminal and vicinal protons. For this compound, this would be particularly useful in confirming the connectivity within the cyclopropyl ring, showing correlations between the N-CH proton and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons in the molecule, such as C2-H2, C5-H5, the N-CH of the cyclopropyl group, and the cyclopropyl methylene carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximity of protons. This could be used to confirm the spatial relationship between the cyclopropyl group and the imidazole ring, for instance, by observing a NOE between the N-CH proton and the H5 proton of the imidazole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The IR and Raman spectra of this compound are expected to show characteristic bands for the imidazole ring and the cyclopropyl group. The C-H stretching vibrations of the imidazole ring are typically observed in the 3100-3000 cm⁻¹ region. sci.am The C=C and C=N stretching vibrations of the imidazole ring are expected in the 1650-1400 cm⁻¹ range. sci.amresearchgate.net The presence of the cyclopropyl group will give rise to characteristic C-H stretching vibrations around 3000 cm⁻¹ and ring deformation (breathing) modes at lower wavenumbers. aip.org The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Predicted Vibrational Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Imidazole C-H Stretch | 3100 - 3000 |

| Cyclopropyl C-H Stretch | 3050 - 2950 |

| Imidazole Ring Stretch (C=C, C=N) | 1650 - 1400 |

| Cyclopropyl Ring Deformation | ~1000 |

| C-Br Stretch | 700 - 500 |

Note: Predicted data is based on analogous functional groups. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. The molecular formula of this compound is C₆H₇BrN₂.

The mass spectrum is expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of the presence of a bromine atom due to its two stable isotopes (⁷⁹Br and ⁸¹Br). The fragmentation of N-alkyl imidazoles often involves the loss of substituents from the imidazole ring or cleavage of the N-alkyl bond. nih.gov A plausible fragmentation pathway for this compound could involve the loss of the cyclopropyl group or the bromine atom.

Predicted Mass Spectrometry Data

| Ion | m/z (relative to ⁷⁹Br) | Description |

| [C₆H₇⁷⁹BrN₂]⁺ | 186 | Molecular Ion |

| [C₆H₇⁸¹BrN₂]⁺ | 188 | Isotopic Molecular Ion |

| [C₃H₄N₂Br]⁺ | 145 | Loss of cyclopropyl group |

| [C₆H₇N₂]⁺ | 107 | Loss of Bromine |

| [C₃H₅]⁺ | 41 | Cyclopropyl cation |

Note: Predicted fragmentation is based on common fragmentation patterns of related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring is a chromophore that exhibits absorption in the UV region. The electronic transitions are typically π → π* transitions. The presence of a bromine atom as a substituent on the imidazole ring can cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted imidazole.

The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of a substituted imidazole system. The primary absorption bands are anticipated to be in the range of 200-280 nm.

Predicted UV-Vis Absorption Data

| Transition | Predicted λmax (nm) |

| π → π* | 210 - 260 |

Note: Predicted absorption maximum is based on the UV-Vis spectra of similar bromo-imidazole derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the solid-state structure of molecules, offering definitive insights into bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not widely available in published literature, the principles of X-ray crystallography allow for a hypothetical determination of its structural parameters. A typical X-ray diffraction analysis would involve growing a single crystal of the compound and exposing it to a beam of X-rays. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions can be determined.

For this compound, such an analysis would be expected to reveal key structural details. The planar imidazole ring and the three-dimensional cyclopropyl group would have their geometries precisely defined. The carbon-bromine bond length, as well as the bond lengths and angles within the imidazole and cyclopropyl rings, would be accurately measured. Furthermore, the analysis would elucidate the packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding or halogen bonding.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 820 |

| Z | 4 |

It is important to note that the values presented in the table are hypothetical and are intended to illustrate the type of data that would be obtained from an X-ray crystallographic study. Actual experimental data would be required for a definitive structural assignment.

Advanced Spectroscopic Characterization

The structural elucidation of this compound is further complemented by a suite of spectroscopic techniques. These methods provide valuable information about the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing organic molecules. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the imidazole ring and the cyclopropyl group. The chemical shifts of these protons would be influenced by the electronic effects of the bromine atom and the nitrogen atoms in the imidazole ring.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.5 | s | 1H | Imidazole-H |

| 7.1 | s | 1H | Imidazole-H |

| 3.4 | m | 1H | Cyclopropyl-CH |

| 1.2 | m | 2H | Cyclopropyl-CH₂ |

| 1.0 | m | 2H | Cyclopropyl-CH₂ |

The ¹³C NMR spectrum would provide complementary information, showing signals for each unique carbon atom in the molecule. The carbon attached to the bromine atom would be expected to appear at a characteristic chemical shift.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the molecular formula C₆H₇BrN₂. The mass spectrum would also show a characteristic isotopic pattern due to the presence of the bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance).

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the imidazole and cyclopropyl groups, as well as C=C and C-N stretching vibrations of the imidazole ring. The C-Br stretching vibration would likely appear in the fingerprint region of the spectrum.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

DFT calculations would be the initial step in a computational analysis, aimed at determining the most stable three-dimensional structure of the molecule. This process involves optimizing bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. For this compound, key parameters would include the C-Br bond length, the geometry of the imidazole (B134444) ring, and the orientation of the cyclopropyl (B3062369) group relative to the ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. malayajournal.org A smaller gap generally suggests higher reactivity. malayajournal.org For 4-Bromo-1-cyclopropyl-1H-imidazole, FMO analysis would predict the most likely sites for nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is used to study charge transfer, conjugative interactions, and intramolecular delocalization. It provides a detailed picture of the electron density distribution within the molecule, quantifying the stability gained from electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals. This would reveal the extent of electronic communication between the bromine atom, the imidazole ring, and the cyclopropyl substituent.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other species. malayajournal.orgresearchgate.net Red regions on an MEP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. malayajournal.org For this molecule, the MEP would likely show negative potential around the nitrogen atoms of the imidazole ring and potentially the bromine atom.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum mechanical calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra can be compared with experimental data to confirm the molecular structure. These predictions are powerful tools for structural elucidation and characterization.

Mechanistic Insights through Transition State Calculations

For reactions involving this compound, computational methods can be employed to investigate reaction mechanisms. By locating and characterizing the transition state structures, chemists can understand the energy barriers and pathways of chemical transformations, such as nucleophilic substitution at the bromine-bearing carbon.

Conformational Analysis of the Cyclopropyl Group and Imidazole Ring

While these computational methods are well-established, their specific application to this compound has not been documented in peer-reviewed journals. Therefore, detailed data tables and specific research findings for this particular compound cannot be provided at this time. Future computational studies are necessary to fully characterize its electronic structure and predict its chemical behavior.

Mechanistic Studies of Reactions Involving 4 Bromo 1 Cyclopropyl 1h Imidazole

Elucidation of Reaction Pathways for Bromination and N-Functionalization

There is no specific literature detailing the mechanistic pathways for the bromination of 1-cyclopropyl-1H-imidazole to form 4-Bromo-1-cyclopropyl-1H-imidazole. Generally, the bromination of imidazoles can proceed via electrophilic substitution. The reaction pathway would likely involve the activation of bromine and its subsequent attack on the electron-rich imidazole (B134444) ring. The regioselectivity of this bromination, favoring the 4- and 5-positions, is a known characteristic of imidazole chemistry. However, the precise influence of the N-cyclopropyl group on the reaction rate and selectivity, including the potential for competing side reactions, has not been mechanistically elucidated for this specific compound.

Similarly, while N-functionalization of imidazoles is a common synthetic transformation, mechanistic studies specifically focused on this compound are not available. General mechanisms for N-alkylation or N-arylation of imidazoles typically involve the deprotonation of the imidazole N-H (in the case of the parent imidazole) followed by nucleophilic attack on an electrophile. For an already N-substituted imidazole like this compound, further N-functionalization would lead to the formation of an imidazolium (B1220033) salt. The mechanistic pathway for such a reaction would be a standard SN2 or related substitution process, but kinetic and thermodynamic data for this specific substrate are not available.

Detailed Analysis of Metal-Catalyzed Coupling Mechanisms

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are powerful tools for the functionalization of bromo-heterocycles. While the general catalytic cycles for these reactions are well-established, involving oxidative addition, transmetalation (for Suzuki-Miyaura), and reductive elimination, a detailed analysis of these steps for this compound is not present in the literature.

The electronic properties of the imidazole ring, modified by the N-cyclopropyl group, would influence the rate of oxidative addition of the C-Br bond to a low-valent metal center (e.g., Pd(0)). The steric bulk of the cyclopropyl (B3062369) group could also play a role in the geometry of the resulting organometallic intermediates and the subsequent steps of the catalytic cycle. Computational studies, such as Density Functional Theory (DFT) calculations, which are often employed to probe these mechanisms, have not been reported for this specific substrate.

Investigation of Cyclopropyl Ring-Opening Mechanisms

The cyclopropyl group is known to undergo ring-opening reactions under certain conditions, often promoted by strain release. These reactions can be initiated by electrophiles, nucleophiles, radicals, or transition metals. For N-cyclopropyl-amides, ring-opening rearrangements have been observed in the presence of Lewis acids.

In the context of this compound, the stability of the cyclopropyl ring during various transformations is a key question. Mechanistic investigations would be required to determine if ring-opening occurs as a competing pathway during other reactions, such as metal-catalyzed coupling, or if specific conditions can be employed to induce this transformation selectively. Such studies would involve identifying the intermediates and products of the ring-opening process and understanding the factors that govern its feasibility. To date, no such investigations have been published.

Kinetic and Thermodynamic Studies of Key Transformations

Currently, there is a lack of such empirical data in the scientific literature for any reaction involving this compound. The absence of this fundamental data prevents a quantitative analysis of the reaction mechanisms and the construction of detailed energy profiles for the transformation pathways.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Routes

The synthesis of cyclopropane-containing molecules with high stereocontrol is a significant area of research due to the prevalence of this motif in biologically active compounds. Future work on 4-Bromo-1-cyclopropyl-1H-imidazole should focus on developing novel stereoselective synthetic routes. While methods for creating cyclopropanes exist, applying them to achieve specific stereoisomers of this particular imidazole (B134444) derivative remains an area ripe for exploration.

One promising avenue is the adaptation of tandem reactions, which allow for sequential synthetic transformations without isolating intermediates, thus maximizing yield and molecular complexity. nih.gov For instance, an asymmetric addition to an appropriate α,β-unsaturated aldehyde could generate an allylic zinc alkoxide intermediate, which could then undergo a directed diastereoselective cyclopropanation. nih.gov The development of catalytic asymmetric Simmons-Smith reactions for allylic alcohols also presents a potential, though challenging, approach. nih.gov

Future research could explore the diastereoselective synthesis of cyclopropyl (B3062369) diboronates, which can be achieved through a 1,2-boronate rearrangement of tetra-coordinated boron species. nih.gov This method provides a scalable and stereocontrolled pathway to polysubstituted cyclopropanes. nih.gov Additionally, the use of bromine/magnesium and sulfoxide/magnesium exchange reactions has shown success in the stereoselective functionalization of other cyclopropane (B1198618) derivatives and could be adapted for this scaffold. acs.org

Table 1: Potential Stereoselective Synthetic Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Tandem Asymmetric Reactions | Sequential transformations without isolation of intermediates, such as asymmetric alkyl addition followed by cyclopropanation. nih.gov | High efficiency, increased molecular complexity. nih.gov |

| Catalytic Asymmetric Simmons-Smith | Use of chiral catalysts to control the stereochemistry of the cyclopropanation of an allylic precursor. nih.gov | Direct formation of chiral cyclopropyl alcohols. nih.gov |

| Diastereoselective Boronate Rearrangement | Construction of cyclopropyl diboronates from gem-bis(boronates) followed by derivatization. nih.gov | Scalable, high diastereoselectivity, access to diverse functional groups. nih.gov |

| Sequential Exchange Reactions | Stepwise bromine/magnesium and sulfoxide/magnesium exchange for stereocontrolled functionalization. acs.org | Access to stereochemically defined quaternary centers. acs.org |

Exploration of C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient way to modify complex molecules. For this compound, the exploration of C-H functionalization strategies for the imidazole and cyclopropyl moieties holds significant potential for creating novel derivatives.

Nickel-catalyzed C-H arylation and alkenylation have been successfully applied to imidazoles using phenol and enol derivatives as coupling partners. nih.govrsc.org A key factor in the success of these reactions is the use of a tertiary alcohol as the solvent. nih.gov Future research could investigate the application of these nickel-based catalytic systems to the C2 position of the this compound core. Furthermore, these systems have also been shown to be effective for the C-H arylation of imidazoles with chloroarenes. nih.gov

The regioselective functionalization of fused heterocyclic systems provides a blueprint for targeting specific C-H bonds. While challenging due to the differing reactivity of the rings, methods have been developed for the C7 arylation of indazoles, a related 6,5-fused system. mdpi.com Adapting such strategies to selectively functionalize the C-H bonds of the imidazole ring in the presence of the cyclopropyl group would be a valuable endeavor. The development of new ligands and reaction conditions will be crucial to control the site selectivity of these transformations. youtube.com

Investigation of Photoredox and Electrochemical Reactivity

Photoredox and electrochemical methods offer green and efficient alternatives to traditional synthetic transformations. Investigating the reactivity of this compound under these conditions could lead to novel synthetic pathways and applications.

The photo-oxidation of imidazole derivatives has been a subject of study, particularly in the context of chemiluminescence. rsc.org It has been found that the substitution on the imidazole ring can significantly influence its photostability. rsc.org Future studies could explore the photophysical properties of this compound and its potential for undergoing photo-oxidation or other photochemical reactions, which could be harnessed for synthetic purposes or the development of photoresponsive materials.

Electrochemical synthesis provides a powerful tool for constructing and modifying heterocyclic compounds without the need for transition metals or chemical oxidants. rsc.orgacs.org Methods for the electrochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles from enamines and benzylamines have been developed. rsc.org Additionally, electrochemically induced synthesis of imidazoles from vinyl azides and benzyl amines has been reported. nih.gov Future research could focus on the electrochemical behavior of this compound, exploring its potential for electrochemical C-H amination, cyclization, or other redox-driven transformations. The bromo-substituent, in particular, may offer a handle for electrochemical coupling reactions.

Advanced Mechanistic Investigations via in situ Spectroscopy

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. Advanced mechanistic investigations using in situ spectroscopic techniques can provide valuable insights into reaction intermediates and transition states.

Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to monitor the progress of reactions in real-time. For instance, in situ absorption spectra have been used to study the photo-oxidation of lophine derivatives, revealing the formation of key intermediates. rsc.org Similar techniques could be applied to study the synthetic and functionalization reactions of this compound.

Furthermore, in situ fluorescence reaction systems have been developed to study reactions involving imidazole derivatives. nih.gov While the primary application has been in analytical chemistry, the principles could be adapted to gain mechanistic understanding of synthetic transformations. Investigating the adsorption dynamics and reaction mechanisms at electrode surfaces using techniques like Surface-Enhanced Raman Scattering (SERS) could be particularly insightful for understanding and optimizing electrochemical reactions. researchgate.net

Design of New Ligands and Catalysts Incorporating the Scaffold

The imidazole moiety is a well-established ligand in coordination chemistry and catalysis. researchgate.net The unique steric and electronic properties of the this compound scaffold make it an attractive candidate for the design of novel ligands and catalysts.

Imidazole-based ligands have been successfully incorporated into ruthenium metathesis catalysts, which have shown effectiveness in ring-closing and cross-metathesis reactions at high temperatures. mdpi.com The incorporation of the this compound scaffold into such catalytic systems could lead to catalysts with enhanced stability and selectivity.

Furthermore, imidazole-containing compounds have been used to create bi- and tridentate nitrogen ligands for asymmetric catalysis. nih.govdoaj.org The synthesis of new chiral ligands based on the this compound core could lead to the development of novel catalysts for a range of asymmetric transformations. Iron complexes with imidazole-containing ligands have also been investigated as precatalysts for ethylene oligomerization. mdpi.com The specific electronic and steric influence of the bromo and cyclopropyl substituents could be leveraged to fine-tune the catalytic activity and selectivity of such systems.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2,4,5-tribromo-1H-imidazole |

| 4-Bromo-1H-imidazole |

| 1-bromopyrrolidine-2,5-dione |

| 4-bromo-1,2-dimethyl-1H-imidazole |

| 5-bromo-2-methyl-1H-imidazole |

| 4-fluorophenylboronic acid |

| 3-fluoro-pyridine-4-carboxylic acid |

| 2-nitroimidazole |

| 2-(trimethylsilyl)ethoxymethyl chloride |

| 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole |

| 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole |

| 4-bromo-2-nitro-1H-imidazole |

| 2-(1-octadecyl-imidazol-2-yl)pyridine |

| 2-(furan-2-yl)-1-(octadecane-1-yl)-1H-imidazole |

| 2-(furan-2-yl)-1H-imidazole |

| 1-bromooctadecane |

| 2,2-dibromo-1-methyl-cyclopropanecarbonitrile |

| 1,3-bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate |

| 1,3-dimethylimidazolium-2-carboxylate |

| 2,4,5-triphenylimidazole (lophine) |

| 4-methyl-1-phenylimidazole |

| 4-methy1-1-p-tolylimidazole |

| 1,5-Dihydroxynaphthalene |

| 1H-indazole |

| 1-H-indole-3-carboxaldehyde |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.